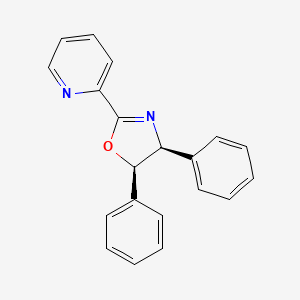

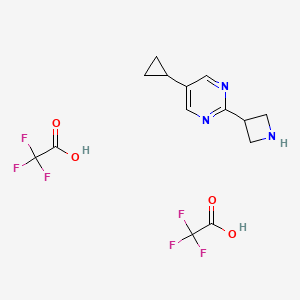

![molecular formula C24H21N5O3 B2971637 8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 893994-74-6](/img/no-structure.png)

8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer Activity

Research on purine derivatives has shown promising anticancer properties. A study by Zagórska et al. (2021) synthesized a series of hydantoin and purine derivatives, highlighting their significant anticancer activity against selected cancer cell lines. This suggests the potential of purine derivatives in cancer drug discovery, emphasizing their role in targeting tumor cells with high selectivity (Zagórska et al., 2021).

Antiviral Activity

Purine analogs have also been investigated for their antiviral properties. Kim et al. (1978) explored the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, demonstrating moderate activity against various viruses at non-toxic dosage levels. This research underlines the potential of purine analogs in developing antiviral therapies (Kim et al., 1978).

Antimicrobial Activity

Purine derivatives are explored for their antimicrobial efficacy as well. The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) demonstrated potent cytotoxic effects against various cancer and leukemia cell lines, alongside their potential use in antimicrobial treatments (Deady et al., 2003).

Metabolic Diseases

Compounds incorporating purine structures have been assessed for their metabolic disease-modifying activities. Kim et al. (2004) designed and synthesized substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activities, showcasing the potential of these compounds in managing metabolic disorders (Kim et al., 2004).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione' involves the condensation of 2-furylacetaldehyde with 1-naphthylmethylamine to form the intermediate 8-(2-furylmethyl)-3-(naphthylmethyl)-1,3,5-trihydroimidazolidin-2-one. This intermediate is then reacted with methyl isocyanate to form the final product.", "Starting Materials": [ "2-furylacetaldehyde", "1-naphthylmethylamine", "methyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-furylacetaldehyde with 1-naphthylmethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 8-(2-furylmethyl)-3-(naphthylmethyl)-1,3,5-trihydroimidazolidin-2-one.", "Step 2: Reaction of the intermediate with methyl isocyanate in the presence of a catalyst such as triethylamine or pyridine to form the final product, 8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione." ] } | |

CAS番号 |

893994-74-6 |

製品名 |

8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione |

分子式 |

C24H21N5O3 |

分子量 |

427.464 |

IUPAC名 |

6-(furan-2-ylmethyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C24H21N5O3/c1-26-21-20(28-12-11-27(23(28)25-21)15-18-9-5-13-32-18)22(30)29(24(26)31)14-17-8-4-7-16-6-2-3-10-19(16)17/h2-10,13H,11-12,14-15H2,1H3 |

InChIキー |

CWIXXOUEYVCWDW-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5CCN(C5=N2)CC6=CC=CO6 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2971555.png)

![2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2971556.png)

![(E)-N'-(4-chlorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2971561.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole](/img/structure/B2971567.png)

![ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2971572.png)

![N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2971573.png)

![3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2971575.png)

![2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2971576.png)

![9-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2971577.png)